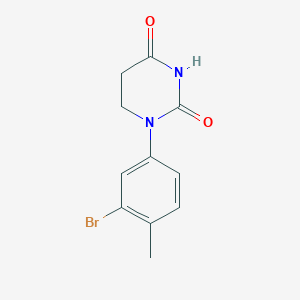
1-(3-Bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a phenyl ring, along with a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-bromo-4-methylphenylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the diazinane-2,4-dione ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, yielding a methylphenyl-diazinane-2,4-dione.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a bromo-oxide derivative, while substitution with an amino group would produce an amino-methylphenyl-diazinane-2,4-dione.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diazinane-2,4-dione moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)piperidine: This compound shares a similar phenyl ring with a bromine and methyl group but has a piperidine ring instead of a diazinane-2,4-dione moiety
1-(3-Bromo-4-methylphenylsulfonyl)piperidine: This compound also contains a bromine and methyl group on a phenyl ring but includes a sulfonyl group and a piperidine ring
Uniqueness: 1-(3-Bromo-4-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChI Key |
SRRFCPYHDCVTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















